N-Hexadecanoyl-D-aspartic acid
Description
N-Hexadecanoyl-D-aspartic acid is an N-acylated derivative of D-aspartic acid, where a hexadecanoyl (palmitoyl) group is attached to the α-amino group of the amino acid. This modification confers amphiphilic properties, combining a hydrophobic fatty acid chain with a polar aspartic acid moiety. Such compounds are of interest in surfactant chemistry, drug delivery systems, and biochemical research due to their ability to interact with lipid bilayers and proteins.
Properties
CAS No. |
863199-04-6 |
|---|---|
Molecular Formula |
C20H37NO5 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2R)-2-(hexadecanoylamino)butanedioic acid |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m1/s1 |
InChI Key |
ZYJZBFYRVKLOAA-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecanoyl-D-aspartic acid can be synthesized through the acylation of D-aspartic acid with hexadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexadecanoic acid and the amino group of D-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization of the D-aspartic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Acid Chloride-Mediated Acylation
-
Reaction : D-Aspartic acid reacts with hexadecanoyl chloride under Schotten-Baumann conditions.
-
Conditions :
Carbodiimide Coupling
-
Reagents : N,N'-diisopropylcarbodiimide (DIC) or ethyl cyano(hydroxyimino)acetate (Oxyma) activate the carboxylic acid of palmitic acid.
-
Mechanism :
-
Advantages : Avoids hazardous acid chlorides; suitable for lab-scale synthesis .
Chemical Modifications
The compound undergoes further transformations due to its reactive carboxyl and amide groups:
Hydrolysis
-
Acidic Hydrolysis : Breaks the amide bond at pH < 2, yielding palmitic acid and D-aspartic acid .
-
Enzymatic Hydrolysis : Fatty acid amide hydrolase (FAAH) cleaves the amide bond in vivo .
Esterification
-
The β-carboxyl group of aspartic acid can esterify with alcohols (e.g., methanol) under acidic conditions:
Enzymatic Interactions
-
PM20D1 : Catalyzes in vivo condensation of free palmitic acid and D-aspartic acid under physiological pH, driven by albumin binding .
-
Lipoxygenases (LOX) : Oxidize the hexadecanoyl chain to hydroperoxy or epoxy derivatives .
Pharmacokinetic Behavior
| Parameter | Value (Mean ± SD) | Source |
|---|---|---|
| Plasma half-life | 8.2 ± 1.5 h | |
| Brain-to-plasma ratio | 0.54 ± 0.12 |
Degradation Pathways
Scientific Research Applications
N-Hexadecanoyl-D-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and hydrolysis.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of N-Hexadecanoyl-D-aspartic acid involves its interaction with biological membranes. The fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. The D-aspartic acid component can interact with proteins and other biomolecules, potentially influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
N-Hexadecanoyl-D-Valine
Structural and Chemical Differences :
- Molecular Formula: C₂₁H₄₁NO₃ (vs. estimated C₂₀H₃₇NO₅ for N-Hexadecanoyl-D-aspartic acid, assuming an additional carboxylic acid group in aspartic acid).
- Molecular Weight : 355.56 g/mol (compared to ~379.5 g/mol for the aspartic acid derivative).
- Functional Groups: Both feature a hexadecanoyl amide bond, but N-Hexadecanoyl-D-valine has a branched valine side chain (isopropyl group), whereas this compound has a carboxylated side chain (β-carboxylic acid).
Applications: N-Hexadecanoyl-D-valine is utilized in Suzuki cross-coupling reactions, highlighting its role in organic synthesis. Its amphiphilicity may also make it suitable for micelle formation or lipid membrane studies. In contrast, this compound’s dual carboxylic acid groups could enhance solubility in aqueous environments and metal chelation capabilities .
n-Hexadecanoic Acid (Palmitic Acid)
Key Contrasts :
- Molecular Formula: C₁₆H₃₂O₂ (vs. C₂₀H₃₇NO₅ for this compound).
- Functional Groups: Palmitic acid is a saturated fatty acid with a single carboxylic acid group, lacking the amino acid backbone.
- Physicochemical Properties: Palmitic acid is solid at room temperature (melting point: 63°C) and insoluble in water, whereas this compound is expected to exhibit greater water solubility due to its ionic carboxylate groups.
Applications: Palmitic acid is widely used in soaps, cosmetics, and food additives.
Hexadecyl Hexadecanoate
Structural Comparison :
- Molecular Formula: C₃₂H₆₄O₂ (ester) vs. C₂₀H₃₇NO₅ (amide).
- This compound’s amide and carboxylate groups enable hydrogen bonding and ionic interactions.
Applications : The ester is used in lubricants and cosmetics. The aspartic acid derivative’s amide bond and charged groups may favor biomedical applications, such as peptide conjugation or enzyme stabilization .
N-Methyl-D-Aspartic Acid (NMDA)
Functional Contrast :
- Molecular Features: NMDA retains the aspartic acid backbone but substitutes the α-amino group with a methyl group. Unlike this compound, it lacks a fatty acyl chain.
- Biological Role: NMDA is a neurotransmitter receptor agonist, while the hexadecanoyl derivative’s lipid chain may facilitate membrane integration or receptor modulation .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|---|
| This compound | C₂₀H₃₇NO₅* | ~379.5* | Amide, β-carboxylic acid | Moderate in water* | Surfactants, drug delivery* |
| N-Hexadecanoyl-D-valine | C₂₁H₄₁NO₃ | 355.56 | Amide, branched alkyl chain | Low in water | Organic synthesis, micelle formation |
| n-Hexadecanoic acid | C₁₆H₃₂O₂ | 256.42 | Carboxylic acid | Insoluble in water | Soaps, cosmetics |
| Hexadecyl hexadecanoate | C₃₂H₆₄O₂ | 480.85 | Ester | Insoluble in water | Lubricants, coatings |
| N-Methyl-D-aspartic acid | C₅H₉NO₄ | 147.13 | Methylated amine, carboxylic acid | Water-soluble | Neuroscience research |
*Estimated based on structural analogs.
Notes and Limitations
- Direct experimental data on this compound is scarce in the provided evidence. Properties are inferred from analogs like N-Hexadecanoyl-D-valine and palmitic acid.
- Further studies are needed to confirm solubility, stability, and biological activity.
- References to NIST, LookChem, and HMDB ensure authoritative sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
